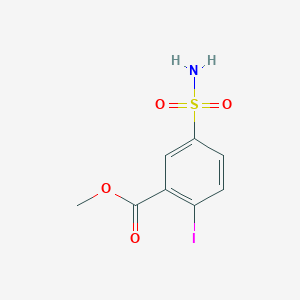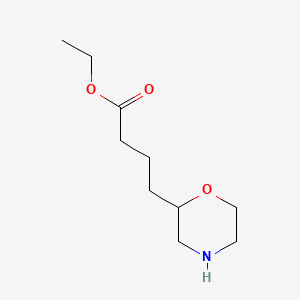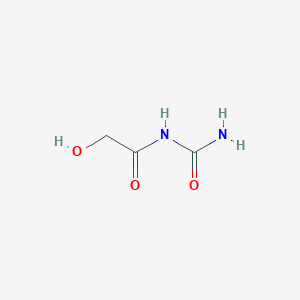
(2-Hydroxyacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyacetyl)urea, also known as N-glycoloylurea, is an organic compound with the molecular formula C3H6N2O3. It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxyacetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Hydroxyacetyl)urea can be synthesized through several methods. One common method involves the reaction of urea with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of urea with glycolic acid in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyacetyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the hydroxyacetyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce simpler urea derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyacetyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of (2-Hydroxyacetyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The hydroxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyurea: A compound with similar structure but different functional groups.
Thiourea: Contains sulfur instead of oxygen in its structure.
Carbamoylurea: Another derivative of urea with different substituents .
Uniqueness
(2-Hydroxyacetyl)urea is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other urea derivatives may not be as effective .
Eigenschaften
Molekularformel |
C3H6N2O3 |
|---|---|
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
N-carbamoyl-2-hydroxyacetamide |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-2(7)1-6/h6H,1H2,(H3,4,5,7,8) |
InChI-Schlüssel |
RYDVBNBVYVMEDT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
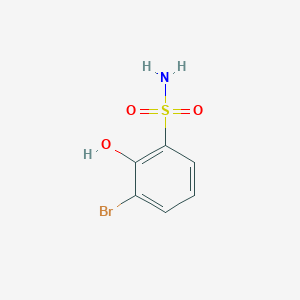
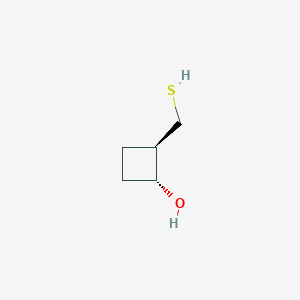

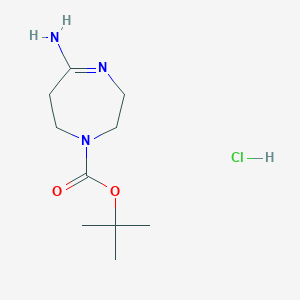
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)

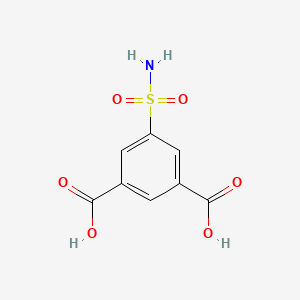
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
